An In-depth Technical Guide to 5-Methylfuran-2-carbonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Methylfuran-2-carbonyl chloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Methylfuran-2-carbonyl chloride, a versatile heterocyclic building block of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its core chemical and physical properties, provides detailed synthetic protocols, explores its reactivity, and discusses its potential applications, particularly within the pharmaceutical landscape.
Core Chemical Identity and Physicochemical Properties
5-Methylfuran-2-carbonyl chloride, also known as 5-methyl-2-furoyl chloride, is a solid organic compound.[1][2] It is classified as an acyl chloride and a furan derivative.[3] The presence of the reactive acyl chloride group attached to the furan ring makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[3][4]
Table 1: Physicochemical Properties of 5-Methylfuran-2-carbonyl chloride
| Property | Value | Source(s) |
| CAS Number | 14003-11-3 | [1][2][5][6] |
| Molecular Formula | C₆H₅ClO₂ | [1][2][5][6] |
| Molecular Weight | 144.56 g/mol | [1][2][6] |
| Appearance | Solid | [1] |
| Melting Point | 27-31 °C | [1][6] |
| Flash Point | 91.1 °C (closed cup) | [1][6] |
| Density | 1.258 g/cm³ | [6] |
| IUPAC Name | 5-methylfuran-2-carbonyl chloride | [5] |
| Synonyms | 5-Methyl-2-furoyl chloride, 2-Furancarbonyl chloride, 5-methyl- | [1][5] |
Synthesis of 5-Methylfuran-2-carbonyl chloride
A common and efficient method for the synthesis of 5-Methylfuran-2-carbonyl chloride involves the oxidation of the corresponding aldehyde, 5-methylfurfural, using tert-butyl hypochlorite.[7] This method is advantageous due to its high yield and the relative ease of preparation of the oxidant from commercial bleach and tert-butanol.[3]
Experimental Protocol: Synthesis from 5-Methylfurfural
This protocol is adapted from a procedure described for the synthesis of related acyl chlorides.[7]
Materials:
-
5-Methylfurfural
-
tert-Butyl hypochlorite (t-BuOCl)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve 5-methylfurfural (1 equivalent) in an appropriate volume of tert-butyl hypochlorite.
-
Stir the solution at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product is then purified by filtration through a pad of silica gel using dichloromethane as the eluent.
-
Evaporation of the solvent will yield 5-Methylfuran-2-carbonyl chloride as a solid.[7]
Caption: Synthesis of 5-Methylfuran-2-carbonyl chloride.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Methylfuran-2-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. The furan ring, being an electron-rich aromatic system, influences the reactivity of the acyl chloride and can also participate in other reactions.
Nucleophilic Acyl Substitution
5-Methylfuran-2-carbonyl chloride readily reacts with a variety of nucleophiles, such as alcohols, amines, and water, to yield the corresponding esters, amides, and carboxylic acids, respectively. These reactions typically proceed via a tetrahedral intermediate.
General Reaction Scheme:
Where Nu-H represents a nucleophile (e.g., R-OH, R-NH₂, H₂O).
Caption: General nucleophilic acyl substitution reaction.
Stability and Handling
5-Methylfuran-2-carbonyl chloride is sensitive to moisture and will react with water, including atmospheric moisture, to hydrolyze to 5-methylfuran-2-carboxylic acid.[8] Therefore, it should be handled under anhydrous conditions and stored in a cool, dry place.[1][2] It is recommended to store it at 2-8°C.[1][2]
Spectroscopic Characterization
The structural elucidation of 5-Methylfuran-2-carbonyl chloride and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons, typically as a singlet, and the two protons on the furan ring, which would appear as doublets. The chemical shifts of the furan protons are influenced by the electron-withdrawing acyl chloride group. For a similar compound, ethyl 5-methylfuran-2-carboxylate, the furan protons appear at distinct chemical shifts.[9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the furan ring, and the methyl carbon. The carbonyl carbon signal is expected to be in the typical range for acyl chlorides.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the acyl chloride, typically in the region of 1750-1815 cm⁻¹. Other characteristic bands for the furan ring will also be present.[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. The fragmentation pattern will likely involve the loss of a chlorine radical and a carbon monoxide molecule, which are characteristic fragmentation pathways for acyl chlorides.[5][10]
While detailed spectral data is not publicly available in all databases, GC-MS and IR spectra are noted to be available for this compound.[5]
Applications in Research and Development
5-Methylfuran-2-carbonyl chloride serves as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The furan moiety is a common scaffold in many biologically active molecules.
Intermediate in Organic Synthesis
Its primary application is as a precursor for the synthesis of esters and amides of 5-methylfuroic acid. These derivatives have potential applications as biofuels and in the development of novel polymers.[3][11] The ability to introduce the 5-methylfuran-2-carbonyl moiety into a molecule makes it a valuable tool for medicinal chemists.
Potential in Drug Development
While specific drugs containing the 5-methylfuran-2-carbonyl chloride-derived moiety are not extensively documented in the initial search results, furan derivatives, in general, exhibit a wide range of biological activities. Structurally related furan compounds have shown potential as anticancer and antibacterial agents.[1] The ease of derivatization of 5-Methylfuran-2-carbonyl chloride allows for the creation of libraries of compounds for screening in drug discovery programs.
Safety and Handling
5-Methylfuran-2-carbonyl chloride is classified as a corrosive and an irritant.[5] It can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[1] It should be used in a well-ventilated area, such as a fume hood. In case of contact, the affected area should be rinsed immediately with plenty of water.[4]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger | H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation. |
Source:[5]
Conclusion
5-Methylfuran-2-carbonyl chloride is a valuable and reactive building block in organic synthesis. Its straightforward synthesis and versatile reactivity make it an important tool for researchers in academia and industry. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in the development of new materials and potential therapeutic agents.
References
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Miao, H., Shevchenko, N., Otsuki, A. L., & Mascal, M. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]
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National Center for Biotechnology Information. "5-Methylfuran-2-carbonyl chloride" PubChem Compound Database, CID=2759851. [Link]
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Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(7), 3737-3739. [Link]
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ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]
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Stenutz. 5-methylfuran-2-carbonyl chloride. [Link]
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ResearchGate. t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl chloride. [Link]
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Georganics. 5-Methylfuran-2-carbonyl chloride - High purity | EN. [Link]
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Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
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